
7H-Purine-7-acetic acid, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-8-(3-pyridylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7H-Purine-7-acetic acid, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-8-(3-pyridylmethyl)- is a complex organic compound with a unique structure that combines elements of purine and acetic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Purine-7-acetic acid, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-8-(3-pyridylmethyl)- typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the acetic acid moiety and the pyridylmethyl group. Common reagents used in these reactions include various acids, bases, and organic solvents. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.
化学反应分析
Types of Reactions
7H-Purine-7-acetic acid, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-8-(3-pyridylmethyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different structural analogs.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for different applications.
科学研究应用
7H-Purine-7-acetic acid, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-8-(3-pyridylmethyl)- has numerous scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological processes and interactions at the molecular level.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 7H-Purine-7-acetic acid, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-8-(3-pyridylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Acebrophylline: A compound with similar structural elements, used in respiratory medicine.
Acefylline Piperazine: Another related compound, known for its bronchodilator properties.
Mepyramine: A compound with antihistamine activity, sharing some structural similarities.
Uniqueness
What sets 7H-Purine-7-acetic acid, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-8-(3-pyridylmethyl)- apart from these similar compounds is its unique combination of functional groups and structural features. This uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
28345-98-4 |
|---|---|
分子式 |
C15H15N5O4 |
分子量 |
329.31 g/mol |
IUPAC 名称 |
2-[1,3-dimethyl-2,6-dioxo-8-(pyridin-3-ylmethyl)purin-7-yl]acetic acid |
InChI |
InChI=1S/C15H15N5O4/c1-18-13-12(14(23)19(2)15(18)24)20(8-11(21)22)10(17-13)6-9-4-3-5-16-7-9/h3-5,7H,6,8H2,1-2H3,(H,21,22) |
InChI 键 |
QCYXBUMUKOUOLA-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CC3=CN=CC=C3)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



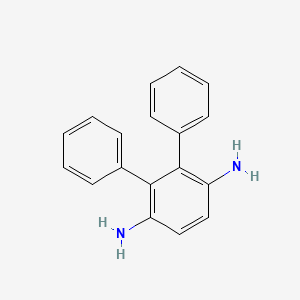
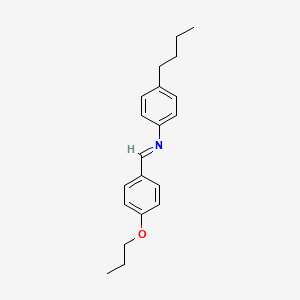
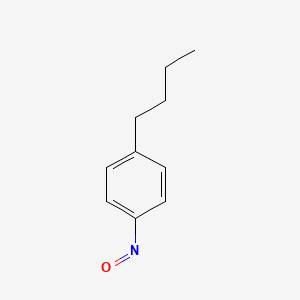
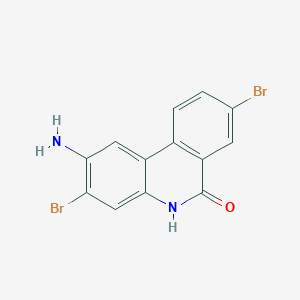
![5-Methyldibenzo[j,lmn]phenanthridine](/img/structure/B14683082.png)
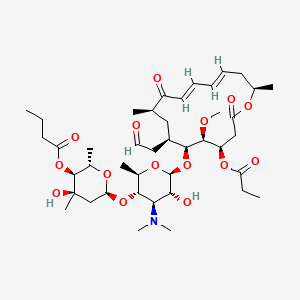
![Bicyclo[6.1.0]nonane, 9,9-dibromo-, cis-](/img/structure/B14683085.png)
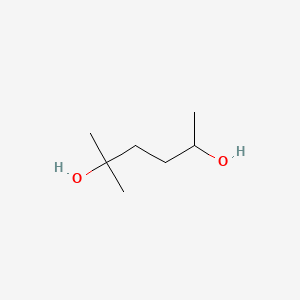
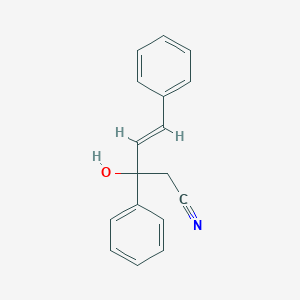
![Dichloro[(2,3-dichlorophenyl)methyl]silyl](/img/structure/B14683094.png)
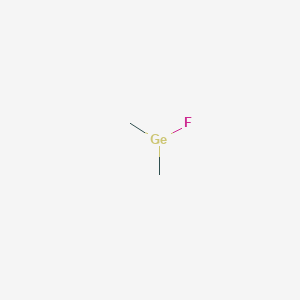
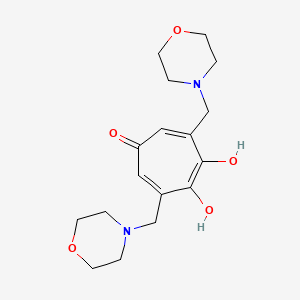
![2-(3'-Trifluoromethyl) phenoxy nicotinate de dimethylaminoethanol [French]](/img/structure/B14683103.png)
